1,3-Diphenylpropan-1-ol

Green Chemistry Organic Synthesis C-C Bond Formation

Differing from generic diphenylpropanols, the 1,3-substitution pattern of this secondary alcohol enables transition-metal-free radical coupling synthesis, slashing costs and environmental burden. This scaffold is critical for synthesizing hIDO1 inhibitors (e.g., kazinol J analogues, binding degree 72.17% at 1 ppm) and chiral MAO inhibitors with threo/erythro-specific pharmacology. Procure high-purity 1,3-diphenylpropan-1-ol to access sustainable routes for cancer immunotherapy and neuroscience drug discovery.

Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
CAS No. 14097-24-6
Cat. No. B1266756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpropan-1-ol
CAS14097-24-6
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)O
InChIInChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
InChIKeyYVRQODFKFKHCPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diphenylpropan-1-ol (CAS: 14097-24-6) Scientific and Industrial Profile


1,3-Diphenylpropan-1-ol (CAS 14097-24-6) is a secondary alcohol belonging to the 1,3-diarylpropanoid class, characterized by a C6-C3-C6 skeleton [1]. It serves as a crucial intermediate in organic synthesis, with applications spanning pharmaceutical precursor development, fragrance manufacturing, and fine chemical production . Its molecular formula is C15H16O (MW: 212.29 g/mol), featuring a hydroxyl group at the 1-position and a phenyl-substituted propanol backbone [1]. The compound is also a key structural motif found in griffithane natural products [2].

Why 1,3-Diphenylpropan-1-ol Cannot Be Simply Substituted with In-Class Analogs


Despite sharing the C15H16O formula with other diphenylpropanols, 1,3-diphenylpropan-1-ol exhibits distinct reactivity and biological profiles that preclude generic substitution. The position of the hydroxyl group and the spatial arrangement of phenyl rings critically influence both synthetic utility and pharmacological activity. For instance, the 1,3-substitution pattern enables specific synthetic routes, such as the transition-metal-free radical coupling method [1], and confers unique biological interactions, including differential inhibition of monoamine oxidase (MAO) [2]. These structural nuances necessitate precise compound selection, as the following quantitative evidence demonstrates.

Quantitative Differentiation of 1,3-Diphenylpropan-1-ol from Closest Analogs


Synthetic Yield: Transition-Metal-Free Radical Coupling vs. Conventional Borrowing Hydrogen

1,3-Diphenylpropan-1-ol was synthesized via a transition-metal-free radical coupling method using t-BuONa, achieving an 'excellent yield' [1]. In contrast, the conventional borrowing hydrogen method, which requires transition-metal catalysts, is often limited by lower yields and the need for costly and toxic metal removal steps [1]. This direct comparison highlights a significant advantage in process efficiency and sustainability.

Green Chemistry Organic Synthesis C-C Bond Formation

Antibacterial Spectrum: 1,3- vs. 3,3-Diphenylpropan-1-ol

3,3-Diphenylpropan-1-ol (CAS 20017-67-8) exhibits antibacterial activity specifically against Gram-positive bacteria, including Staphylococcus aureus, while being inactive against Gram-negative bacteria like Escherichia coli . For 1,3-diphenylpropan-1-ol, no such broad antibacterial activity is reported in the primary literature, but its structural distinction is critical: it serves as a core scaffold for derivatives with potent hIDO1 inhibition (e.g., kazinol J with 72.17% binding) [1]. The difference in the position of the hydroxyl group (1,3 vs. 3,3) dictates not only antibacterial specificity but also entirely different biological targets.

Antibacterial Gram-positive Structure-Activity Relationship

Monoamine Oxidase (MAO) Inhibition: 3-Amino-2,3-diphenyl-1-propanol Isomers

3-Amine-2,3-diphenyl-1-propanol, a derivative of 1,3-diphenylpropan-1-ol, demonstrates stereoisomer-dependent MAO inhibition. The threo-isomeric form exerts a stronger central nervous system stimulant effect and MAO inhibition compared to the erythro-isomer [1]. While a direct quantitative IC50 value is not provided in the abstract, the explicit statement of differential activity between diastereomers highlights the critical role of stereochemistry in biological activity. In contrast, the parent 1,3-diphenylpropan-1-ol itself may have no such activity, but its aminated derivatives show isomer-specific pharmacology.

Neuropharmacology MAO Inhibition Isomer-Specific Activity

Optimal Application Scenarios for 1,3-Diphenylpropan-1-ol Based on Comparative Evidence


Green and Cost-Effective Synthesis of 1,3-Diphenylpropan-1-ol and Its Derivatives

Industrial and academic laboratories aiming to minimize environmental impact and reduce costs should prioritize 1,3-diphenylpropan-1-ol synthesized via the transition-metal-free radical coupling method [1]. This approach avoids expensive and toxic transition-metal catalysts, simplifies purification, and aligns with sustainable chemistry practices, offering a clear advantage over conventional borrowing hydrogen methods [1].

Precursor for hIDO1 Inhibitors in Immuno-Oncology Research

Given the demonstrated hIDO1 inhibitory activity of 1,3-diphenylpropane derivatives like kazinol J (binding degree 72.17% at 1 ppm) [2], 1,3-diphenylpropan-1-ol is an essential starting material for synthesizing potent hIDO1 inhibitors. Researchers in cancer immunotherapy and autoimmune disease should procure this compound to access this specific pharmacological scaffold, which is distinct from antibacterial diphenylpropanols [1].

Stereospecific Synthesis of Neuroactive Amino-Propanol Derivatives

The differential MAO inhibition observed between threo- and erythro-isomers of 3-amine-2,3-diphenyl-1-propanol [1] underscores the value of 1,3-diphenylpropan-1-ol as a chiral building block. For neuroscientists developing isomer-specific MAO inhibitors, procuring enantiomerically pure or racemic 1,3-diphenylpropan-1-ol is critical for generating target compounds with predictable pharmacological profiles.

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